molecular formula C14H14FN B3172368 (4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine CAS No. 946726-98-3

(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine

Cat. No.: B3172368
CAS No.: 946726-98-3
M. Wt: 215.27 g/mol
InChI Key: UWCAQKMUNIKXNC-UHFFFAOYSA-N
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Description

(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine is a fluorinated biphenyl derivative featuring a methanamine (-CH2NH2) substituent at position 3 of the first phenyl ring, a fluorine atom at position 4, and a methyl group at position 3' of the second phenyl ring (Figure 1). This structural motif positions it within a class of bioactive compounds studied for applications in medicinal chemistry, particularly as intermediates for drug discovery .

Methanamine derivatives are often explored as precursors for secondary amines or amides in drug design, leveraging their nucleophilic -NH2 group for further functionalization .

Properties

IUPAC Name

[2-fluoro-5-(3-methylphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10-3-2-4-11(7-10)12-5-6-14(15)13(8-12)9-16/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCAQKMUNIKXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244356
Record name 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-98-3
Record name 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine typically involves several steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated phenyl ring in the presence of a palladium catalyst. The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the methanamine group can be added through reductive amination of the corresponding aldehyde or ketone using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.

    Addition: Nucleophilic addition reactions can occur at the methanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are commonly employed.

    Addition: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for addition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, and addition reactions can lead to the formation of complex derivatives.

Scientific Research Applications

(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine can be contextualized by comparing it to structurally related biphenyl methanamines (Table 1). Key differences in substituent positions, electronic effects, and synthetic yields are highlighted below.

Table 1: Comparative Analysis of Biphenyl Methanamine Derivatives

Compound Name Substituents Synthesis Yield Key Properties/Applications References
This compound 4-F, 3'-CH3, 3-CH2NH2 Not reported Hypothesized intermediate for GPCR-targeted therapies
(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine 2'-CH3, 3-CH2NH2 97% purity Commercial building block for drug discovery
(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine 3'-F, 2-CH2NH2 Not reported Sold as a medicinal chemistry intermediate
1-([1,1'-Biphenyl]-3-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)methanamine 3-CH2NH2, piperidinyl-chlorobenzyl 47% yield GPCR-targeting agent with fumarate salt formulation
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl 3,4-diF, 4'-t-Bu 78% yield High-yield Suzuki product; electronic studies

Structural and Electronic Differences

  • Fluorine Position: The 4-fluoro substituent in the target compound contrasts with 3'-fluoro in (3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine .
  • Methyl Group Placement : The 3'-methyl group introduces steric hindrance distinct from 2'-methyl analogs (e.g., (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine), which may reduce rotational freedom and enhance metabolic stability .

Biological Activity

(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine, with the CAS number 946726-98-3, is a biphenyl derivative characterized by the presence of a fluorine atom and a methyl group on the biphenyl structure, along with a methanamine group. This compound has garnered interest for its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Chemical Structure

The chemical formula for this compound is C₁₄H₁₄FN, with a molecular weight of approximately 215.27 g/mol. The structural arrangement allows for unique interactions with biological targets, particularly enzymes involved in metabolic pathways.

The primary mechanism of action for this compound is its inhibition of dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway , which is essential for nucleic acid synthesis and cellular proliferation. By inhibiting DHO-DH, the compound disrupts the synthesis of pyrimidines, potentially leading to antiproliferative effects in various cell types.

Pharmacological Profile

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its potential applications include:

  • Anticancer Activity : The compound has shown efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. Studies have reported IC50 values indicating its potency in reducing cell viability in treated cells.
  • Antimicrobial Properties : Initial investigations suggest that this compound may possess antibacterial activity, although detailed studies are required to confirm its spectrum of activity and mechanism.

Anticancer Activity

In a study examining various derivatives of biphenyl compounds, this compound was tested against human melanoma cells. The results indicated that this compound significantly reduced cell viability at concentrations ranging from 12.84 μM to 55.38 μM over 72 hours. The mechanism involved apoptosis induction, as evidenced by DNA fragmentation patterns observed through gel electrophoresis and increased caspase activity .

Antimicrobial Research

Another study explored the antimicrobial potential of biphenyl derivatives including this compound. The compound was subjected to various microbial strains to evaluate its inhibitory effects. Preliminary results indicated that it could inhibit the growth of certain bacterial strains significantly .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(4-Fluoro-1,1'-biphenyl) Fluorine at position 4 onlyLimited biological studies available
(3-Methyl-1,1'-biphenyl) Methyl group at position 3Moderate activity reported
(4-Fluoro-3'-methylbiphenyl) Both fluorine and methyl groupsAntimicrobial activity noted
This compound Unique combination enhancing stabilityStrong anticancer and antimicrobial activity

The unique combination of substituents in this compound enhances its stability and reactivity compared to similar compounds.

Q & A

Q. Q1. What are the key considerations for synthesizing (4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The biphenyl core can be synthesized via Suzuki-Miyaura coupling between halogenated aromatic precursors (e.g., 3-bromo-4-fluorotoluene and 3-methylphenylboronic acid), followed by functionalization of the methanamine group via reductive amination or nitrile reduction .
  • Optimization : Key parameters include:
    • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) for Suzuki coupling.
    • Temperature : 80–100°C in a mixed solvent system (toluene/ethanol/water) to balance reactivity and side reactions.
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product .
  • Yield Improvement : Continuous flow reactors may enhance efficiency and scalability for industrial research .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C4, methyl group resonance at δ ~2.3 ppm) .
    • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₁₄H₁₄FN, theoretical MW: 215.27 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of biphenyl torsion angles and fluorine/methyl spatial orientations .

Q. Q3. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with fluorophore-labeled enzymes or receptors (e.g., GPCRs, kinases) .
  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement assays (IC₅₀ determination).
    • Cytotoxicity : MTT assay on cell lines (e.g., HEK293, HepG2) to assess safety margins .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., fluorinated biphenyl derivatives) to identify SAR trends .

Advanced Research Questions

Q. Q4. How do electronic effects from fluorine and methyl substituents influence the compound’s reactivity and binding properties?

Methodological Answer:

  • Electronic Effects :
    • Fluorine : Enhances lipophilicity (logP) and introduces electron-withdrawing effects, stabilizing charge-transfer interactions in target binding pockets .
    • Methyl Group : Provides steric bulk, potentially restricting rotational freedom of the biphenyl system and improving selectivity .
  • Experimental Validation :
    • Hammett Analysis : Measure substituent effects on reaction rates (e.g., amination) to quantify electronic contributions.
    • Molecular Dynamics Simulations : Analyze conformational stability in solvent vs. protein-bound states .

Q. Q5. How can researchers resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Troubleshooting Steps :
    • Purity Verification : Re-analyze compound purity via HPLC (>98%) to exclude impurities as confounding factors .
    • Assay Conditions : Standardize buffer pH, temperature, and co-solvent (DMSO) concentrations across labs.
    • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .
  • Case Study : Inconsistent GPCR binding data may arise from differential membrane permeability; use cell-free systems (e.g., Nanodiscs) to isolate target interactions .

Q. Q6. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral Resolution :
    • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation.
    • Asymmetric Catalysis : Optimize enantioselective Suzuki coupling with chiral ligands (e.g., BINAP) .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress and enantiomeric excess .

Safety and Handling

Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for powder handling .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicology : Classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315). Conduct risk assessments before in vivo studies .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of fluorine in modulating metabolic stability (CYP450 interactions).
  • Advanced Delivery Systems : Explore nanoparticle encapsulation to enhance bioavailability for CNS targets.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine
Reactant of Route 2
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(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine

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